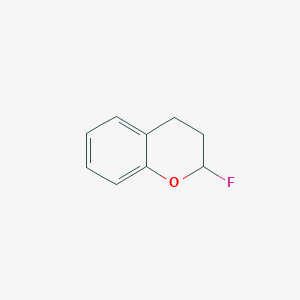

2-Fluorochroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

2-fluoro-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C9H9FO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9H,5-6H2 |

InChI Key |

RDBPNHWQMMBSMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2OC1F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluorochroman and Its Functionalized Derivatives

Stereoselective and Regioselective Synthesis Strategies

Achieving precise control over the stereochemistry and regiochemistry during the synthesis of 2-fluorochroman and its functionalized analogues is paramount for their application. Various methodologies have been developed, ranging from asymmetric catalysis to enzymatic and chemical resolutions, to obtain these compounds in high optical purity.

Asymmetric Synthesis Techniques for Chiral this compound Compounds

While direct asymmetric synthesis of this compound is not extensively documented, several modern synthetic strategies can be envisaged for its stereoselective preparation. These approaches often involve the asymmetric synthesis of a related chroman derivative followed by fluorination, or the asymmetric fluorination of a suitable precursor.

One potential strategy involves the asymmetric hydrogenation of a fluorinated chromone (B188151). For instance, metal-free asymmetric hydrogenation of 3-fluorinated chromones has been achieved using a chiral frustrated Lewis pair (FLP) catalyst, yielding optically active 3-fluorochroman-4-ones with high enantiomeric excess. A similar approach targeting a this compound precursor could be a viable route.

Organocatalysis offers another powerful tool for the enantioselective synthesis of fluorinated heterocycles. Asymmetric fluorocyclization reactions, catalyzed by chiral organocatalysts, can construct tertiary fluoride (B91410) stereocenters with high enantioselectivity. The application of such a strategy to a suitable alkenyl phenol (B47542) precursor could potentially yield chiral this compound. Furthermore, organocatalytic asymmetric domino reactions, such as the oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with nitroolefins, have been successful in producing polysubstituted chiral chromans with excellent stereocontrol. nih.gov The incorporation of a fluorine atom into the starting materials of such a reaction could provide a pathway to functionalized chiral 2-fluorochromans.

Enzymatic Resolution Approaches for Enantiopure 6-Fluorochroman-2-carboxylic Acids

Enzymatic resolution has emerged as a green and efficient alternative to traditional chemical methods for obtaining enantiopure chiral building blocks. This is particularly relevant for the synthesis of (R)- and (S)-6-fluorochroman-2-carboxylic acids, which are key intermediates in pharmaceuticals.

A practical and efficient enzymatic resolution of racemic methyl 6-fluorochroman-2-carboxylate (MFCC) has been developed using two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus. rsc.org In a biphasic system of water and toluene (B28343), these enzymes exhibit high enantioselectivity. EstS preferentially hydrolyzes the (S)-enantiomer of MFCC to produce (S)-6-fluorochroman-2-carboxylic acid ((S)-FCCA) with an enantiomeric excess (ee) of over 99%. rsc.org Conversely, EstR selectively hydrolyzes the (R)-enantiomer, yielding (R)-FCCA with an ee of 95-96%. rsc.org

To enhance the practicality of this method, a "sequential biphasic batch resolution" process using immobilized cells has been designed. This innovative approach allows for the sequential recovery of optically pure (S)-FCCA and (R)-FCCA by simply replacing the aqueous phase containing the respective immobilized esterase. rsc.org Over ten batches, this method has been shown to produce 229.3 mM of (S)-FCCA with 96.9% ee and 224.1 mM of (R)-FCCA with 99.1% ee, achieving a total mole yield of 93.5% within 40 hours. rsc.org

| Enzyme | Target Enantiomer | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| EstS | (S)-MFCC | (S)-FCCA | >99% |

| EstR | (R)-MFCC | (R)-FCCA | 95-96% |

To understand the high enantioselectivity of the esterases EstS and EstR, molecular simulations have been employed. These computational studies reveal the molecular basis for the enzymes' ability to discriminate between the two enantiomers of methyl 6-fluorochroman-2-carboxylate. The simulations provide insights into the binding conformations of the substrates within the active sites of the enzymes, explaining the observed stereochemical preference.

Chemical Resolution Methods for (R)- and (S)-6-Fluorochroman-2-carboxylic Acids

Prior to the development of efficient enzymatic methods, the production of enantiopure (S)- and (R)-6-fluorochroman-2-carboxylic acids primarily relied on chemical resolution. This traditional approach typically involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent. These diastereomers are then separated based on differences in their physical properties, most commonly through fractional crystallization. Finally, the desired enantiomer is liberated from its salt.

While effective, chemical resolution methods are often characterized by their complexity, lower yields, and significant environmental impact due to the use of stoichiometric amounts of resolving agents and solvents. rsc.org The process can be laborious and may require multiple recrystallization steps to achieve high optical purity.

Anodic Monofluorination for 2-Fluorochromanone Derivatives

Electrochemical methods, specifically anodic fluorination, offer a direct and regioselective means of introducing fluorine into organic molecules. Anodic monofluorination has been successfully applied to chromanone derivatives to produce 2-fluorochromanones.

The anodic fluorination of (E)-3-benzylidene-2,3-dihydrochroman-4-one derivatives has been shown to selectively introduce a single fluorine atom at the C2 position, which is alpha to the ring oxygen. This regioselectivity is a key advantage of this electrochemical approach. The reaction is typically carried out in an undivided cell using a platinum anode and a suitable fluoride source as the electrolyte, such as Et3N·3HF. The process is not only regioselective but can also be stereoselective, affording the corresponding 2-fluorochromanones with good control over the stereochemical outcome.

This method represents the first example of a regioselective electrochemical fluorination of a fused, oxygen-containing heterocyclic system. The ability to directly and selectively introduce a fluorine atom at the 2-position of the chromanone scaffold provides a valuable synthetic route to these important fluorinated derivatives.

Multi-Component Reaction Platforms

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single synthetic operation.

Ugi Four-Component Condensation Involving 6-Fluorochroman-2-carboxylic Acid

The Ugi four-component condensation is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. wikipedia.orgsciepub.com This reaction is celebrated for its ability to generate diverse libraries of peptide-like structures. wikipedia.orgsciepub.comnih.gov The general mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final stable α-acylamino carboxamide. wikipedia.org

While the Ugi reaction is a powerful tool for combinatorial chemistry, specific examples detailing the use of 6-fluorochroman-2-carboxylic acid as the acidic component are not extensively reported in readily available scientific literature. However, the general principles of the Ugi reaction suggest that 6-fluorochroman-2-carboxylic acid could serve as the carboxylic acid component, enabling the incorporation of the fluorochroman moiety into diverse molecular scaffolds. The successful implementation of this reaction would depend on the compatibility of the fluorinated chroman nucleus with the reaction conditions and the other components.

Targeted Synthesis of this compound Analogues and Hybrid Molecules

The targeted synthesis of specific this compound analogues and hybrid molecules allows for the fine-tuning of molecular properties for various applications.

Synthesis of 2-(6-Fluorochroman-2-yl)-1H-benzimidazole Derivatives

Benzimidazole (B57391) derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of hybrid molecules incorporating both the 6-fluorochroman (B116937) and benzimidazole moieties has been reported. One common synthetic route involves the condensation of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid with o-phenylenediamine. This reaction is typically carried out under acidic conditions, such as in the presence of 4N HCl, or by using a dehydrating agent like Eaton's reagent (a 1:10 mixture of phosphorus pentoxide and methanesulfonic acid).

Subsequent N-alkylation, acylation, or aroylation of the resulting 2-(6-fluorochroman-2-yl)-1H-benzimidazole with various electrophiles allows for the generation of a library of derivatives.

Preparation of 6-Fluorochroman-2-carboxylic Acid and its Methyl Esters

6-Fluorochroman-2-carboxylic acid is a key building block for the synthesis of various functionalized derivatives. One synthetic approach involves the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate (B1228247) in methanol (B129727), catalyzed by a base such as triethylamine (B128534). The resulting diester is then hydrolyzed to yield 2-(p-fluorophenoxy)maleic acid, which can be further processed to the desired chroman carboxylic acid.

The corresponding methyl ester, methyl 6-fluorochroman-2-carboxylate, can be prepared by Fischer esterification of the carboxylic acid using methanol in the presence of a catalytic amount of sulfuric acid. ntnu.no Furthermore, enzymatic resolution methods have been developed to separate the enantiomers of methyl 6-fluorochroman-2-carboxylate, providing access to optically pure (S)- and (R)-6-fluorochroman-2-carboxylic acids.

Synthesis of 2-Chloro-1-(6-fluorochroman-2-yl)ethanol Precursors via Novel Sulfoxonium Ylide Chemistry and Biocatalytic Reduction

The synthesis of enantiopure 2-chloro-1-(6-fluorochroman-2-yl)ethanol is a crucial step in the preparation of certain pharmaceutical compounds. A four-step synthesis has been developed, commencing with the Fischer esterification of 6-fluorochroman-2-carboxylic acid to its methyl ester. ntnu.no The methyl ester is then reacted with dimethylsulfoxonium methylide to form the corresponding sulfoxonium ylide, [2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-oxoethyl]dimethylsulfoxonium. ntnu.no

This ylide intermediate is subsequently treated with hydrochloric acid to yield 2-chloro-1-(6-fluorochroman-2-yl)ethanone. ntnu.no The final step involves the stereoselective reduction of the ketone to the desired alcohol. Biocatalytic reduction using a ketoreductase (KRED) and a cofactor such as NAD(P)H has proven effective in producing the diastereomeric products, (S,S)- and (R,S)-2-chloro-1-(6-fluorochroman-2-yl)ethanol, with high yield. ntnu.no

Construction of 1,2,4-Aryl Triazoles and 4-Thiazolidinones Bearing a 6-Fluorochroman Nucleus

Hybrid molecules containing 1,2,4-triazole (B32235) or 4-thiazolidinone (B1220212) rings fused to a 6-fluorochroman nucleus have been synthesized. The common starting material for these syntheses is 6-fluorochroman-2-carboxylic acid.

For the synthesis of 1,2,4-aryl triazoles, the carboxylic acid is first converted to its methyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form 6-fluorochroman-2-carbohydrazide. This carbohydrazide (B1668358) is treated with carbon disulfide in the presence of potassium hydroxide (B78521) to yield an intermediate potassium dithiocarbazate salt. Subsequent reaction with various substituted anilines under neat conditions affords the desired 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiols.

For the synthesis of 4-thiazolidinones, the 6-fluorochroman-2-carbohydrazide is condensed with a substituted aryl aldehyde to form a Schiff base. Cyclization of the Schiff base with thioglycolic acid in a suitable solvent like toluene yields the target 2-(substituted aryl)-3-(6-fluorochroman-2-carboxamido)-4-thiazolidinones.

Below is an interactive data table summarizing the synthesized 1,2,4-Aryl Triazole derivatives:

| Compound | Ar-group | Yield (%) | Melting Point (°C) |

| 4a | p-tolyl | 85 | 180-182 |

| 4b | 3-chlorophenyl | 82 | 165-167 |

| 4c | 4-fluorophenyl | 88 | 190-192 |

| 4d | 2,5-dimethylphenyl | 80 | 175-177 |

| 4e | 3,4-dimethylphenyl | 83 | 185-187 |

| 4f | 2-fluorophenyl | 86 | 170-172 |

| 4g | 2-chlorophenyl | 81 | 160-162 |

| 4h | 4-chlorophenyl | 87 | 195-197 |

| 4i | 4-methoxyphenyl | 84 | 188-190 |

| 4j | phenyl | 80 | 155-157 |

Below is an interactive data table summarizing the synthesized 4-Thiazolidinone derivatives:

| Compound | Ar-group | Yield (%) | Melting Point (°C) |

| 5a | phenyl | 78 | 210-212 |

| 5b | 4-chlorophenyl | 82 | 225-227 |

| 5c | 4-methoxyphenyl | 80 | 215-217 |

| 5d | 4-nitrophenyl | 85 | 230-232 |

| 5e | 2-chlorophenyl | 75 | 205-207 |

| 5f | 3-nitrophenyl | 83 | 220-222 |

| 5g | 4-methylphenyl | 79 | 218-220 |

| 5h | 2-hydroxyphenyl | 72 | 200-202 |

| 5i | 4-hydroxyphenyl | 76 | 222-224 |

| 5j | 3,4,5-trimethoxyphenyl | 70 | 235-237 |

Preparation of 2-(6-Fluorochroman-8-yloxy)ethylamine Analogues

Enantioselective Synthesis of Complex this compound-containing Molecular Structures (e.g., Nebivolol Intermediates)

The synthesis of Nebivolol, a molecule with four chiral centers, presents a significant stereochemical challenge. The desired therapeutic agent is a racemic mixture of the (SRRR)- and (RSSS)-enantiomers. Consequently, the development of efficient enantioselective methods to obtain the required stereoisomers of this compound intermediates, particularly 6-fluorochroman derivatives, is a key focus of chemical research.

A crucial intermediate in many synthetic pathways to Nebivolol is 6-fluoro-2-(oxiran-2-yl)chroman, commonly referred to as chromane (B1220400) epoxide. nih.gov The stereochemistry of this epoxide dictates the subsequent stereochemical outcomes. Several advanced strategies have been developed to obtain the necessary enantiomerically pure intermediates.

Enzymatic Resolution and Reduction

Biocatalysis offers a powerful tool for achieving high enantioselectivity. One successful approach involves the enzymatic resolution of a precursor to the desired chromane epoxide.

Enzymatic Hydrolysis: This method starts with a racemic mixture of a 6-fluorochroman-2-carboxylic acid ester. A stereoselective enzyme, such as a lipase (B570770) from the fungus Ophiostoma novo-ulmi, is used to selectively hydrolyze one of the ester enantiomers to its corresponding carboxylic acid. iris-biotech.de This leaves the other enantiomer of the ester unreacted. The separated acid and ester can then be advanced independently to synthesize the different stereoisomers of the chromane epoxide and, subsequently, the enantiomers of Nebivolol. iris-biotech.de

Enzymatic Reduction: Another strategy involves the enzymatic reduction of chromanyl chloroketones to produce enantiomerically pure chromanyl chloro alcohols. nih.gov These chloro alcohols are valuable intermediates that can be converted into the corresponding amino alcohols, bypassing the epoxide intermediate, to build the various isomers of Nebivolol. nih.gov

Asymmetric Chemical Catalysis

The use of chiral chemical catalysts provides a direct route to enantiomerically enriched products from prochiral starting materials.

Asymmetric Reduction: The enantioselective reduction of a prochiral chromanyl haloketone can be achieved using a borane (B79455) reducing agent in the presence of a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst. For instance, reacting an (S)-chromanyl haloketone with a borane complex and the R-(R-CBS) catalyst can selectively form one diastereomer of the resulting haloalcohol, while using the S-(R-CBS) catalyst will produce the other. nih.gov

Enantioselective Ring Opening: For syntheses that proceed via a racemic mixture of chromane epoxide diastereomers, an enantioselective ring-opening step can be employed. This involves using a chiral catalyst, such as a chiral cobalt complex, to selectively open one enantiomer of the epoxide, allowing for the separation of the desired stereoisomer. nih.gov

Chromatographic Separation

While the goal of enantioselective synthesis is to avoid racemic mixtures, chromatographic separation remains a vital technique, especially on an industrial scale. nih.gov

The table below summarizes key intermediates and synthetic strategies for producing complex this compound derivatives.

| Intermediate | Synthetic Strategy | Key Reagents/Catalysts | Outcome | Reference |

| Racemic 6-fluorochroman-2-carboxylic acid ester | Enzymatic Resolution | Lipase from Ophiostoma novo-ulmi | Separation of (R)-acid and (S)-ester | iris-biotech.de |

| Chromanyl chloroketone | Enzymatic Reduction | Enzymes | Enantiomerically pure chromanyl chloro alcohols | nih.gov |

| (S)-Chromanyl haloketone | Asymmetric Reduction | Borane, R-(R-CBS) or S-(R-CBS) catalyst | Enantioselective formation of chromanyl haloalcohols | nih.gov |

| Racemic chromane epoxide | Enantioselective Ring Opening | Chiral Cobalt catalyst | Kinetic resolution of epoxide enantiomers | nih.gov |

| Diastereomeric mixture of chromane epoxides | Chromatographic Separation | Centrifugal Partition Chromatography (CPC) | Isolation of pure diastereomers (>99%) | nih.gov |

Further functionalization of these enantiopure intermediates allows for the construction of diverse molecular architectures. For example, the Nebivolol intermediate (R)-1-((S)-6-fluorochroman-2-yl)ethane-1,2-diol can be reacted with various sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of a base like triethylamine to yield a series of sulphonamide derivatives. rroij.com

Chemical Reactivity and Transformation Mechanisms of 2 Fluorochroman Systems

Cyclization Reactions in 2-Fluorochroman Formation and Derivatization

The construction of the this compound ring system is often achieved through strategic cyclization reactions. Fluorinative cyclization represents a direct and efficient method for concurrently installing the fluorine atom and forming the heterocyclic ring. One such approach involves the reaction of o-hydroxyarylenaminones with N-fluorobenzenesulfonimide (NFSI). This reaction, promoted by water, can proceed under metal-free conditions to yield fluorinated chromanone precursors. nih.gov The solvent system plays a critical role in determining the reaction outcome, allowing for selective access to either di- or monofluorinated products. nih.gov

Another powerful strategy is visible-light-promoted tandem radical cyclization. rsc.org This method utilizes a photoredox catalyst, such as fac-Ir(ppy)₃, to generate a fluoroalkyl radical from a suitable precursor like CF₃Br. This radical can then engage with substrates such as 2-(allyloxy)benzaldehydes in a cascade reaction, leading to the formation of fluoroalkyl-containing chroman-4-ones. rsc.org This approach is valued for its use of green energy and its ability to employ readily available fluoroalkyl sources. rsc.org

The derivatization of the pre-formed chroman ring through cyclization is also a key strategy. For instance, tandem cyclization of enaminones with diselenides, mediated by reagents like Selectfluor, can be used to install a selenium functional group at the C3 position of the chromone (B188151) core, which can then be reduced to the corresponding chroman. libretexts.org

| Reaction Type | Key Reagents/Catalysts | Substrate Example | Product Type | Ref. |

| Fluorinative Cyclization | N-Fluorobenzenesulfonimide (NFSI), H₂O | o-Hydroxyarylenaminone | 2-Hydroxyl-fluorochromanone | nih.gov |

| Radical Fluoroalkylation/Cyclization | fac-Ir(ppy)₃, CF₃Br, K₂HPO₄ | 2-(Allyloxy)benzaldehyde | 3-(Trifluoroethyl)-chroman-4-one | rsc.org |

| Selenation/Cyclization | Selectfluor, Diselenides | Enaminone | 3-Selenylated Chromone | libretexts.org |

Electrophilic and Nucleophilic Reactions of this compound Derivatives

The reactivity of this compound derivatives in substitution reactions is dictated by the interplay between the electron-rich aromatic ring and the nature of the attacking species (electrophile or nucleophile).

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the this compound system is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the substituents on the aromatic ring. The ether oxygen of the chroman ring is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. This stabilization of the cationic intermediate (the sigma complex) preferentially directs incoming electrophiles to the C6 and C8 positions. libretexts.org The reaction typically requires a catalyst to generate a potent electrophile that can overcome the aromatic stability of the benzene ring. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common than EAS and generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring, positioned ortho or para to a suitable leaving group (typically a halide). youtube.com In a hypothetical 6-bromo-8-nitro-2-fluorochroman, a strong nucleophile could displace the bromide ion. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is essential for stabilizing this negatively charged intermediate, thereby facilitating the reaction. youtube.com

Catalytic Reduction and Oxidation Processes

Redox reactions are fundamental for the interconversion of functional groups within the this compound scaffold, particularly at the C4 position.

Catalytic Reduction: The carbonyl group of 2-fluoro-4-chromanone, a common precursor, can be selectively reduced to a hydroxyl group, yielding this compound-4-ol. This transformation can be achieved through catalytic hydrogenation. For instance, Rh-catalyzed asymmetric hydrogenation of related 2-CF₃-chromen-4-ones has been shown to produce chiral 2-CF₃-chroman-4-ones with high enantioselectivity, and this technology is applicable to the reduction of the corresponding chroman-4-ones to chroman-4-ols. organic-chemistry.org Another method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt(II) porphyrin catalyst, which efficiently reduces chromones to chroman-4-ols. researchgate.net

| Reaction | Reagent/Catalyst | Substrate | Product | Ref. |

| Asymmetric Hydrogenation | Rh-catalyst, H₂ | 2-CF₃-Chroman-4-one | Chiral 2-CF₃-Chroman-4-ol | organic-chemistry.org |

| Catalytic Reduction | NaBH₄, Cobalt(II) Porphyrin | Chromone | Chroman-4-ol | researchgate.net |

Oxidation Processes: Conversely, the secondary alcohol of a this compound-4-ol can be oxidized to regenerate the corresponding ketone (2-fluoro-4-chromanone). The presence of a hydrogen atom on the carbon bearing the hydroxyl group is a prerequisite for this reaction. youtube.com Standard oxidizing agents such as the Jones reagent (CrO₃ in aqueous sulfuric acid) can effect this transformation. youtube.com For milder conditions that prevent over-oxidation, reagents like pyridinium (B92312) chlorochromate (PCC) are often employed. khanacademy.org

Advanced Rearrangement and Functional Group Interconversion Strategies (e.g., Propargyl Group Transformations)

Rearrangement Strategies: The Fries rearrangement is a powerful tool in the synthesis of hydroxy aryl ketones, which are key precursors for chromanones. wikipedia.orgbyjus.com This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to an ortho- or para-acyl phenol (B47542). synarchive.comorganic-chemistry.org A synthetic route could involve the acylation of a fluorinated phenol derivative, followed by a Fries rearrangement to generate the necessary 2'-hydroxyacetophenone (B8834) intermediate for subsequent cyclization to a fluorinated chromanone. A notable variant is the photo-Fries rearrangement, which proceeds via a radical mechanism in the presence of UV light and can be used in one-pot syntheses of chroman-4-ones from aryl esters. sigmaaldrich.com

Propargyl Group Transformations: The propargyl group is a versatile functional handle that can be introduced into the this compound system for further elaboration. nih.gov For example, a propargyl aryl ether, prepared from a substituted phenol, can undergo gold-catalyzed oxidative cyclization to directly form a chroman-3-one (B94795) scaffold. nih.gov This transformation proceeds through the formation of a highly reactive α-oxo gold carbene intermediate. nih.gov Once incorporated, the terminal alkyne of the propargyl group can participate in a wide range of transformations, including click chemistry, hydration, and coupling reactions, allowing for the construction of more complex molecules. mdpi.com Transition metal complexes can also be used to promote the removal of the propargyl group when it is used as a protecting group. researchgate.net

Chirality, Stereochemistry, and Conformational Analysis of 2 Fluorochroman

Elucidation of Chiral Centers and Stereoisomeric Forms

The structure of 2-Fluorochroman features a single chiral center at the C2 carbon atom. A chiral center is a tetrahedral atom, typically carbon, that is bonded to four different substituents. In the case of this compound, the C2 carbon is attached to:

The oxygen atom (O1) of the dihydropyran ring.

A fluorine atom (F).

A hydrogen atom (H).

The C3 carbon atom of the dihydropyran ring.

Due to this single stereocenter, this compound exists as a pair of stereoisomers known as enantiomers. Enantiomers are non-superimposable mirror images of each other. These two forms are designated as (R)-2-Fluorochroman and (S)-2-Fluorochroman, based on the spatial arrangement of the substituents around the C2 chiral center, according to the Cahn-Ingold-Prelog priority rules. masterorganicchemistry.comyoutube.com Enantiomers share identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light, a phenomenon known as optical activity. wikipedia.org

Diastereomeric and Enantiomeric Relationships in this compound Derivatives

When additional chiral centers are introduced into the this compound structure, the number of possible stereoisomers increases, leading to more complex relationships. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2^n.

Consider a derivative such as 1-(6-Fluorochroman-2-yl)ethane-1,2-diol, which possesses two chiral centers. mdpi.com This results in a maximum of four possible stereoisomers. The relationships between these stereoisomers can be categorized as either enantiomeric or diastereomeric. masterorganicchemistry.com

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. In a molecule with two chiral centers (C2 and Cα), the (2R, αR) and (2S, αS) isomers would be an enantiomeric pair. Likewise, the (2R, αS) and (2S, αR) isomers would form another pair of enantiomers. All chiral centers are inverted between enantiomers. masterorganicchemistry.comwikipedia.org

Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when at least one, but not all, of the chiral centers differ in configuration between two stereoisomers. masterorganicchemistry.comwikipedia.org For example, the (2R, αR) isomer is a diastereomer of both the (2R, αS) and (2S, αR) isomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography. wikipedia.org

Table 1: Stereoisomeric Relationships in a Hypothetical this compound Derivative with Two Chiral Centers

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

|---|---|---|

| (2R, αR) | (2S, αS) | Enantiomers |

| (2R, αS) | (2S, αR) | Enantiomers |

| (2R, αR) | (2R, αS) | Diastereomers |

| (2R, αR) | (2S, αR) | Diastereomers |

| (2S, αS) | (2R, αS) | Diastereomers |

| (2S, αS) | (2S, αR) | Diastereomers |

Conformational Dynamics of the Dihydropyran Ring in Chroman Systems

The dihydropyran ring in chroman and its derivatives is not planar. It typically adopts a flexible half-chair or sofa conformation to minimize steric strain. In 2-substituted chromanes, the substituent at the C2 position has a significant influence on the conformational equilibrium. mdpi.com

The C2 substituent can occupy either an axial or an equatorial position. For most 2-aliphatic substituted chromanes, the conformer with the substituent in the equatorial position is energetically favored and thus predominates in the conformational equilibrium mixture. mdpi.com This preference is due to the minimization of steric hindrance. The helicity of the dihydropyran ring, described by the torsion angle D(C8a-O1-C2-C3), is directly linked to the stereochemistry at the C2 position. A positive torsion angle indicates P-helicity, while a negative value signifies M-helicity. mdpi.com

Correlation between Stereochemistry and Specific Optical Rotation (SOR)

Specific optical rotation (SOR) is a characteristic physical property of chiral molecules that measures the extent to which they rotate plane-polarized light. masterorganicchemistry.com A significant correlation has been established between the absolute configuration at the C2 position of substituted chromanes and the sign of their SOR. nih.govnih.gov

For 2-aliphatic chromanes, which includes this compound, a P-helicity of the dihydropyran ring generally corresponds to a positive (+) SOR value. mdpi.comnih.gov Conversely, M-helicity is associated with a negative (-) SOR. Since the helicity is determined by the C2 stereochemistry, a direct link between the (R) or (S) configuration and the sign of the optical rotation can be inferred. It is crucial to note that this correlation is empirical and can be influenced by other factors such as the solvent, temperature, and the nature of other substituents on the chroman ring. masterorganicchemistry.comnih.gov There is no simple, universal rule to predict the sign of rotation from the R/S designation alone without experimental data or high-level computational analysis. masterorganicchemistry.com

Methodologies for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to determine the ee of chiral compounds like this compound. heraldopenaccess.usic.ac.uk

Table 2: Common Methodologies for Enantiomeric Excess (ee) Determination

| Methodology | Principle | Notes |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. uma.es | A widely used and reliable method. Detection is often by UV or fluorescence detectors. heraldopenaccess.usuma.es |

| Chiral Gas Chromatography (GC) | Similar to HPLC, but the mobile phase is a gas and the sample must be volatile and thermally stable. ic.ac.uk | Highly sensitive, requires small sample sizes. ic.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent, or their signals are resolved by adding a chiral solvating agent or a chiral shift reagent. Diastereomers have distinct NMR spectra, allowing for quantification. heraldopenaccess.usic.ac.uk | Provides structural information in addition to ee. |

| Polarimetry | Measures the optical rotation of the sample. The ee is calculated by comparing the sample's specific rotation to that of the pure enantiomer. ic.ac.uk | Requires knowledge of the specific rotation of the pure enantiomer and is sensitive to concentration, solvent, and temperature. ic.ac.uk |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. The signal is proportional to the concentration and ee of the chiral substance. acs.orgnih.gov | Can be coupled with HPLC for enhanced analysis. heraldopenaccess.us |

Absolute Configuration Assignment Techniques

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral center is essential for understanding its chemical and biological properties. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) descriptor to a chiral center once its 3D structure is known. chadsprep.commasterorganicchemistry.comyoutube.com

The primary techniques for unambiguously determining the absolute configuration include:

X-ray Crystallography: This is the most definitive method. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This technique provides a detailed three-dimensional map of the electron density, allowing for the direct determination of the spatial arrangement of all atoms in the molecule. researchgate.net

Chemical Correlation: This method involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice versa. The reactions used must not affect the stereochemistry of the chiral center . By correlating the two compounds, the configuration of the unknown can be deduced. nih.gov

Chiroptical Spectroscopy with Quantum-Chemical Calculations: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential interaction of chiral molecules with polarized light. The experimental spectrum is then compared with theoretical spectra calculated for both the (R) and (S) enantiomers using quantum-chemical methods (e.g., Density Functional Theory - DFT). A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.govresearchgate.net

NMR Spectroscopy using Chiral Derivatizing or Solvating Agents: While primarily used for ee determination, advanced NMR techniques can also provide information about the absolute configuration. By forming diastereomeric derivatives or complexes, specific NMR signals (like proton chemical shifts) can be predictably altered depending on the absolute configuration of the analyte. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluorochroman Compounds

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Computational Prediction of Vibrational Spectra

The accurate prediction of vibrational spectra, including Infrared (IR) and Raman spectra, is a critical aspect of molecular characterization. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for this purpose. By employing DFT calculations, researchers can simulate the vibrational modes of a molecule, providing theoretical frequencies and intensities that can be directly compared with experimental data. This comparison aids in the assignment of specific vibrational bands to particular functional groups or molecular motions within 2-Fluorochroman.

Typically, a computational approach involves optimizing the molecular geometry of this compound using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.govripublication.com Following optimization, vibrational frequencies are calculated. To account for systematic errors inherent in theoretical models, a scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental values. nih.govfaccts.descifiniti.com For instance, a scaling factor of 0.961 is commonly used. nih.govripublication.com

The analysis of vibrational spectra provides insights into:

Functional Group Identification: Characteristic stretching and bending vibrations associated with C-H, C-F, C-O, and ring modes can be identified. The presence of the fluorine atom is expected to influence the vibrational frequencies, particularly in the C-F stretching region.

Molecular Structure Confirmation: The patterns of vibrational bands, especially in conjunction with calculated intensities and atomic displacement patterns (from methods like Normal Coordinate Analysis or calculation of Potential Energy Distribution - PED), help confirm the proposed molecular structure of this compound. nih.govripublication.com

Intermolecular Interactions: Vibrational shifts can sometimes indicate the presence of intermolecular interactions, such as hydrogen bonding, although this is more prominent in condensed phases.

While direct experimental vibrational spectra for this compound are not detailed in the provided search results, studies on similar chroman derivatives and related fluorinated compounds demonstrate the utility of this approach. scifiniti.comfrontiersin.orgresearchgate.netscispace.com For example, studies on chromone (B188151) derivatives have shown good agreement between calculated and experimental IR and Raman spectra, allowing for detailed band assignments and characterization of functional groups and structural features. scifiniti.comresearchgate.netscispace.com

Ultraviolet-Visible (UV/Vis) Spectroscopy and Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing information about the electronic structure and conjugation. When combined with Time-Dependent Density Functional Theory (TDDFT), it allows for a deeper understanding of these transitions, including their nature (e.g., n→π, π→π) and the molecular orbitals involved.

TDDFT calculations are employed to predict the electronic absorption spectra of molecules like this compound. This method calculates excited states and their corresponding transition energies, oscillator strengths, and wavelengths (λ_max). mdpi.comunits.itresearchgate.netrsc.org The output of these calculations can be visualized as a theoretical UV-Vis spectrum, which is then compared with experimental absorption data.

Key aspects analyzed using UV-Vis spectroscopy and TDDFT include:

Absorption Maxima (λ_max): The wavelengths at which maximum absorption occurs are indicative of the energy required for electronic transitions. For chroman structures, these typically involve transitions within the aromatic or heterocyclic rings.

Molar Extinction Coefficients (ε): These values quantify the intensity of the absorption bands, reflecting the probability of a particular electronic transition.

Solvent Effects: The influence of the solvent on electronic transitions can be investigated using continuum solvation models within TDDFT calculations, which can help in matching theoretical predictions with experimental spectra obtained in solution. mdpi.comresearchgate.net

While specific experimental UV-Vis data for this compound is not detailed in the provided search results, studies on related compounds and general principles of UV-Vis spectroscopy and TDDFT are widely applicable. For instance, TDDFT has been successfully used to predict UV-Vis spectra for various organic molecules, showing good correlation with experimental results. mdpi.comresearchgate.netrsc.org These studies often assign the longest wavelength absorption bands to π→π* or n→π* transitions, which are influenced by the electronic nature of substituents and the extent of conjugation. units.itrsc.org The introduction of a fluorine atom in this compound is expected to subtly alter the electronic distribution and thus influence the UV-Vis absorption profile compared to unsubstituted chroman.

Computational Chemistry and Theoretical Modeling of 2 Fluorochroman Systems

Elucidation of Reaction Mechanisms Through Computational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for dissecting the step-by-step processes of chemical reactions. By calculating potential energy surfaces (PES), researchers can identify key stationary points such as reactants, intermediates, and transition states (TS), along with their associated energy barriers. This allows for the detailed mapping of reaction pathways, the identification of rate-determining steps, and the prediction of reaction outcomes. smu.edusciforum.netnih.gov

The Intrinsic Reaction Coordinate (IRC) is frequently employed to trace the minimum energy path connecting transition states to their corresponding reactants and products, thereby providing a continuous view of the molecular rearrangements occurring during a reaction. smu.edu Furthermore, Transition State Theory (TST) is applied to calculate rate constants from these activation energies, enabling kinetic analyses and predictions. nih.govx-mol.com By analyzing reaction mechanisms in terms of distinct phases, such as the contact, preparation, transition state, product adjustment, and separation phases, a more comprehensive understanding of the chemical transformations can be achieved. smu.edu

Table 6.3.1: Illustrative Data from Computational Reaction Mechanism Studies

| Parameter | Typical Value Range (kcal/mol) | Description | Source Context (Related Systems) |

| Activation Energy (TS) | 5 - 70 | Energy barrier required to reach the transition state from reactants. | x-mol.com |

| Reaction Enthalpy (ΔH) | -20 to +40 | Enthalpy change of the reaction (exothermic or endothermic). | nih.gov, lew.ro |

| Intermediate Energy | Varies | Relative energy of transient species formed during the reaction. | mdpi.com, x-mol.com |

| Rate Constant (k) | Varies | Measure of reaction speed, dependent on activation energy and temperature. | nih.gov |

Note: Specific numerical data directly pertaining to 2-Fluorochroman for reaction mechanisms was not available in the provided snippets. The values presented are illustrative of the types of data obtained from computational studies on related chemical reactions and systems.

Conformational Landscape Exploration and Energetic Analysis

Conformational analysis is dedicated to understanding the various three-dimensional spatial arrangements, or conformations, that a molecule can adopt due to rotation around single bonds. The "conformational landscape" encompasses the collection of all accessible conformers and their relative energy stabilities. Energetic analysis quantifies these stability differences, often employing computational methods like DFT or Molecular Mechanics (MM). ugent.beorgosolver.comfiveable.mepressbooks.pub This exploration is vital for predicting a molecule's preferred shapes, its flexibility, and how these factors influence its chemical reactivity and interactions.

The conformational landscape of fluorinated chroman systems, including derivatives of this compound, is actively explored using computational techniques. Studies on related chroman structures have utilized DFT, often in conjunction with MM, to map preferred conformations and analyze their energetic stabilities. lew.rougent.bemdpi.com The presence and position of substituents, such as a fluorine atom at the C2 position, can significantly influence the molecule's conformational preferences and the energy barriers between different conformers. lew.romdpi.com

Key methodologies include DFT calculations for optimizing molecular structures and determining the relative energies of various conformers, as well as calculating thermodynamic parameters (e.g., ΔG, ΔH, ΔS) related to conformational interconversions. nih.govlew.ro Common DFT approaches involve functionals like B3LYP with basis sets such as 6-31G(d,p). nih.govresearchgate.net Conformational search algorithms are also employed to systematically identify all low-energy conformers. nih.gov

Table 6.4.1: Illustrative Data from Conformational Analysis and Energetic Studies

| Conformer/Parameter | Relative Energy (kcal/mol) | Population (%) | Description | Source Context (Related Systems) |

| Major Conformer | 0.0 (Reference) | >95 | The most stable spatial arrangement of atoms, dominating the equilibrium. | mdpi.com |

| Minor Conformer | 1.0 - 5.0 | <5 | Less stable spatial arrangements, present in lower concentrations at equilibrium. | orgosolver.com, fiveable.me, pressbooks.pub |

| ΔG (Axial-Equatorial) | Varies | - | Gibbs free energy difference between axial and equatorial conformers, indicating relative stability. | lew.ro |

| ΔH (Axial-Equatorial) | Varies | - | Enthalpy difference between axial and equatorial conformers. | lew.ro |

| LogP | - | - | Partition coefficient indicating lipophilicity, influenced by conformation. | chemscene.com |

Note: Specific numerical data for the conformational landscape and energetic analysis of this compound itself was not explicitly detailed in the provided snippets. The table illustrates the types of data generated by these computational methods, with examples drawn from related chroman systems or general conformational principles.

Biological Activities and Mechanistic Pathways of 2 Fluorochroman Derivatives

Antimicrobial Activity Studies

Derivatives of the chroman structure have been investigated for their potential to combat various microbial pathogens. The strategic placement of substituents on the chroman ring system is crucial for enhancing their antimicrobial efficacy.

Salmonella typhimurium is a significant foodborne pathogen responsible for gastroenteritis and other serious infections. mdpi.com The emergence of multidrug-resistant (MDR) strains has created an urgent need for novel antibiotics. mdpi.comnih.gov Research into heterocyclic compounds, including chroman-4-one scaffolds, has shown promise in this area.

Studies on spiropyrrolidines tethered with chroman-4-one moieties have demonstrated moderate to excellent activity against various pathogenic organisms. nih.gov While specific data for 2-fluorochroman is part of a broader research area, the activity of related fluoroquinolone compounds against S. typhimurium highlights the potential of fluorine-containing heterocycles. For instance, novel synthetic fluoroquinolones, WQ-3034 and WQ-3154, have shown potent inhibitory effects against both wild-type and quinolone-resistant mutant strains of S. typhimurium. nih.gov These compounds act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA synthesis and replication. nih.gov The effectiveness of these fluorinated compounds underscores the potential utility of a this compound scaffold in developing new agents against S. typhimurium.

Table 1: Antimicrobial Activity of Selected Fluoroquinolones against Salmonella Typhimurium

| Compound | Target Organism | Measurement | Result |

|---|---|---|---|

| WQ-3034 | S. Typhimurium (WT and mutant) | Minimum Inhibitory Concentration (MIC) | Demonstrated the highest inhibitory effect compared to ciprofloxacin. nih.gov |

| WQ-3154 | S. Typhimurium (WT and mutant) | Minimum Inhibitory Concentration (MIC) | Showed potent inhibitory effects against resistant strains. nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the antimicrobial potency of lead compounds. For chroman derivatives and related heterocyclic structures, SAR investigations typically focus on how different substituents and their positions on the scaffold affect biological activity.

Key aspects of SAR for antimicrobial agents include:

Cationic Character and Hydrophobicity: Many antimicrobial agents balance cationic charges, which facilitate interaction with negatively charged bacterial membranes, and hydrophobicity, which allows for membrane insertion. mdpi.comfrontiersin.org

Amphipathicity: The spatial separation of hydrophobic and hydrophilic regions is often crucial for membrane disruption and antimicrobial action. mdpi.com

Substitution Patterns: The introduction of specific functional groups, such as halogens (e.g., fluorine, chlorine, bromine) and nitro groups, can significantly enhance antimicrobial properties. mdpi.com For example, studies on flavonoid derivatives have shown that the presence of chlorine, bromine, and nitro groups has a significant effect on their antimicrobial activity. mdpi.com

Stereochemistry: The three-dimensional arrangement of atoms can influence how a molecule binds to its target. For synthesized spiropyrrolidines containing a chroman-4-one moiety, the relative configuration of stereogenic carbons was confirmed to be critical for their activity. nih.gov

In the context of this compound, SAR studies would explore how the fluorine atom at the C-2 position, combined with other substitutions on the aromatic ring and the chroman nucleus, influences its spectrum of activity, potency, and mechanism of action against various bacterial strains.

Anti-tubercular Agent Development and Target Interaction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs virulence factors to survive within host macrophages. nih.govnih.gov One such factor is the secreted Protein Tyrosine Phosphatase B (PtpB), which is essential for the bacterium's survival and persistence, making it an attractive target for new anti-tubercular drugs. nih.govunimi.it

PtpB is a virulence factor secreted by Mtb that disrupts host cell signaling to prevent the clearance of the bacteria. nih.gov The inhibition of PtpB has been shown to severely impair mycobacterial growth within macrophages, offering a therapeutic strategy that complements traditional bactericidal drugs. nih.gov

Researchers have identified families of potent and selective inhibitors of MptpB. These inhibitors are not directly bactericidal but work by disabling the bacterium's defense mechanisms inside the host cell. nih.gov This approach reduces the survival of Mtb, including multidrug-resistant strains, in infected macrophages. nih.gov The development of such inhibitors provides a new paradigm for tuberculosis treatment, moving beyond direct killing of the bacteria to targeting its essential virulence factors. nih.gov

The crystal structure of MptpB reveals a unique active site that can be exploited for the design of selective inhibitors. The active site is composed of a primary phosphate-binding pocket (P1) and two adjacent secondary pockets (P2 and P3), which are not present in human phosphatases. unimi.it This structural uniqueness allows for the development of inhibitors that are highly selective for the bacterial enzyme, minimizing potential off-target effects in the human host. nih.gov

Docking analysis and structure-based design have been pivotal in developing potent MptpB inhibitors. nih.govnih.gov These studies show that effective inhibitors often utilize a double-site binding mechanism. For example, isoxazole-based compounds have been designed where the isoxazole "head" binds to the primary active site (P1), while another part of the molecule, such as a salicylate group, occupies the unique secondary binding pocket (P2). nih.gov This dual binding significantly increases the potency and selectivity of the inhibition. nih.gov Molecular docking confirmed that additional binding at the P2 pocket was responsible for a significant increase in the potency of certain inhibitor series. nih.gov

Table 2: Binding Pockets of M. tuberculosis PtpB and Inhibitor Interaction

| Binding Site | Description | Role in Inhibition |

|---|---|---|

| P1 Pocket | The primary phosphate-binding pocket; the catalytic active site. | Anchors the inhibitor through interactions with the phosphate-mimicking moiety. unimi.it |

| P2 Pocket | A large, unique secondary pocket adjacent to the active site. | Provides a site for additional binding, significantly increasing inhibitor potency and selectivity. nih.govunimi.it |

| P3 Pocket | A smaller secondary pocket. | Can accommodate smaller moieties of the inhibitor, allowing for flexible inhibitor design. unimi.it |

General Biological Target Interactions (e.g., Enzymes, Receptors)

The biological activity of a small molecule like this compound is determined by its interactions with macromolecular targets in the body, primarily proteins such as enzymes and receptors. Predicting these drug-target interactions (DTIs) is a crucial step in drug discovery. researchgate.net

Computational models have been developed to predict potential DTIs. For instance, DEEPScreen, a method using convolutional neural networks, can predict interactions based on the 2-D structure of a compound. nih.gov Such models have shown high performance in identifying potential targets across various protein families, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. nih.gov

Influence of Fluorine Atom on Molecular Interactions and Pharmacodynamic Aspects (General Principles)

The introduction of a fluorine atom into a drug molecule, a strategy widely employed in medicinal chemistry, can profoundly alter its properties and biological activity. This is due to the unique characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These attributes can lead to significant changes in a molecule's pharmacodynamic profile by influencing its interactions with biological targets.

One of the primary ways fluorine impacts molecular interactions is through the modulation of electronic properties. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can alter the acidity or basicity (pKa) of nearby functional groups. nih.govmdpi.comnih.govencyclopedia.pub This change in ionization state can be critical for drug-receptor binding, as many interactions rely on specific charge distributions. For instance, altering the pKa of an amine group can affect its ability to form a crucial salt bridge with a receptor.

Fluorine can also participate in various non-covalent interactions that contribute to binding affinity and selectivity. These include:

Hydrogen Bonds: While a covalently bound fluorine is a poor hydrogen bond acceptor, it can engage in weak hydrogen bonds. More significantly, the strong electron-withdrawing nature of fluorine can enhance the hydrogen-bond-donating capacity of adjacent N-H or O-H groups, leading to stronger interactions with the target.

Hydrophobic Interactions: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. benthamscience.comscispace.comresearchgate.net This enhanced hydrophobicity can lead to improved interactions with nonpolar, hydrophobic pockets within a receptor, a common feature in many drug targets. This increased lipophilicity can also improve a drug's ability to cross cellular membranes. nih.govtandfonline.comnih.gov

Orthogonal Multipolar Interactions: Fluorine can participate in favorable interactions with carbonyl groups and aromatic rings within the binding site through what are known as orthogonal multipolar interactions.

Furthermore, the introduction of fluorine can influence the conformation of a molecule. The gauche effect, for example, describes the tendency of certain fluorinated alkanes to favor a gauche conformation, which can pre-organize a molecule into a bioactive conformation that more readily fits into a receptor's binding site. This conformational control can lead to a significant increase in binding affinity and, consequently, potency.

From a pharmacodynamic perspective, these altered molecular interactions can translate into:

Enhanced Potency: By optimizing the electronic and steric interactions with the target, fluorine substitution can lead to a more potent drug.

Improved Selectivity: The specific nature of fluorine-mediated interactions can result in a higher affinity for the intended target over off-targets, leading to a more selective drug with a potentially better side-effect profile.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. nih.govnih.gov By strategically placing a fluorine atom at a site of metabolic vulnerability in a molecule, its metabolic stability can be significantly increased, leading to a longer duration of action. nih.gov

The following table summarizes the key influences of the fluorine atom on molecular interactions and pharmacodynamic properties:

| Property Influenced | Effect of Fluorine Substitution | Consequence for Pharmacodynamics |

| Electronic Properties (pKa) | Alters the acidity/basicity of nearby functional groups due to high electronegativity. nih.govmdpi.comnih.govencyclopedia.pub | Can optimize ionization state for improved receptor binding and cell permeability. |

| Non-Covalent Interactions | Can participate in hydrogen bonds, dipole-dipole, and hydrophobic interactions. benthamscience.comscispace.comresearchgate.net | Enhances binding affinity and selectivity for the target receptor. |

| Molecular Conformation | Can induce a preferred conformation (e.g., gauche effect). | Pre-organizes the molecule for a better fit into the binding site, increasing potency. |

| Metabolic Stability | The strong C-F bond is resistant to metabolic cleavage. nih.govnih.gov | Increases the half-life and duration of action of the drug. |

| Lipophilicity | Generally increases the lipophilicity of the molecule. benthamscience.comscispace.comresearchgate.net | Can improve membrane permeability and hydrophobic interactions with the target. nih.govtandfonline.comnih.gov |

Role of Stereochemistry in Modulating Biological Activity and Target Recognition (General Principles)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity and its interaction with biological targets. mhmedical.com Most biological macromolecules, such as proteins and nucleic acids, are chiral, meaning they are non-superimposable on their mirror images. This inherent chirality of biological systems means they can differentiate between the stereoisomers of a chiral drug, often leading to significant differences in their pharmacological effects. nih.govnih.govchiralpedia.com

Chiral drugs can exist as enantiomers, which are pairs of molecules that are non-superimposable mirror images of each other. nih.gov While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit vastly different behaviors in the chiral environment of the body. mdpi.com This is because the binding of a drug to its target is highly dependent on a precise three-dimensional fit, often described by the "lock and key" or "induced fit" models.

The differential interaction of enantiomers with a chiral target can result in one enantiomer being significantly more active than the other. The more active enantiomer is referred to as the eutomer , while the less active one is the distomer . mdpi.com In some cases, the distomer may be completely inactive, or it could even have undesirable or toxic effects. nih.govmdpi.com The classic and tragic example of this is thalidomide, where one enantiomer was effective as a sedative, while the other was teratogenic. mdpi.compatsnap.com

The role of stereochemistry in modulating biological activity and target recognition can be summarized by the following key principles:

Differential Binding Affinity: The enantiomers of a chiral drug can bind to a receptor with different affinities. The eutomer will have a higher affinity due to a more favorable three-dimensional arrangement of its functional groups, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the binding site. The distomer, being a mirror image, may not be able to achieve this optimal fit, resulting in weaker binding or no binding at all.

Variations in Efficacy: Even if both enantiomers bind to the same receptor, they may elicit different responses. One enantiomer might act as an agonist (activating the receptor), while the other could be an antagonist (blocking the receptor).

Stereoselective Metabolism: The enzymes responsible for drug metabolism are also chiral and can metabolize enantiomers at different rates. nih.govpatsnap.com This can lead to differences in the pharmacokinetic profiles of the enantiomers, with one being cleared from the body more quickly than the other. nih.gov

Distinct Pharmacological Profiles: In some instances, the enantiomers of a drug can have completely different pharmacological activities, interacting with entirely different biological targets. chiralpedia.com For example, the enantiomers of propoxyphene have antitussive and analgesic properties, respectively.

The following table illustrates the potential differences in the biological properties of enantiomers:

| Biological Property | Eutomer (More Active Enantiomer) | Distomer (Less Active Enantiomer) |

| Target Binding | High affinity due to optimal 3D fit. | Low affinity or no binding. |

| Biological Activity | Elicits the desired therapeutic effect (e.g., agonist). | May be inactive, have a different activity (e.g., antagonist), or cause adverse effects. |

| Metabolism | May be metabolized at a different rate than the distomer. | May be metabolized at a different rate than the eutomer. |

| Potency | Higher potency. | Lower potency or inactive. |

Given the profound impact of stereochemistry, there is a significant trend in modern drug development to develop single-enantiomer drugs (also known as "chiral switches" when a racemic drug is redeveloped as a single enantiomer). nih.govchiralpedia.commdpi.comresearchgate.net The use of a single, active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and potentially fewer side effects. nih.gov

Emerging Research Directions and Future Perspectives for 2 Fluorochroman Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-fluorochroman derivatives is a critical area of research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods. Traditional chemical resolution techniques for producing enantiomerically pure 6-fluorochroman-2-carboxylic acids (FCCAs) are often complex, low-yield, and polluting rsc.org. Consequently, there is significant interest in enzymatic resolution methods, which have demonstrated high enantioselectivity (e.g., >99% ee for (S)-FCCAs and 95–96% ee for (R)-FCCAs) and offer advantages in terms of reduced environmental impact rsc.org.

New synthetic strategies are also being explored, including the use of novel catalysts and reaction conditions. For instance, research into transition metal-catalyzed asymmetric transfer hydrogenation has shown promise for accessing enantioenriched fluorinated alcohols, such as fluorochromanols, which are relevant in medicinal chemistry researchgate.net. Furthermore, the development of green chemistry approaches, such as solvent-free reactions or the use of bio-based catalysts, is a key trend in making synthetic routes more sustainable scilit.comrub.de.

Design and Synthesis of Advanced this compound-Based Hybrid Molecules

A significant research thrust involves the design and synthesis of hybrid molecules that incorporate the this compound scaffold with other biologically active moieties. This approach aims to create compounds with enhanced or dual biological activities, potentially leading to more potent therapeutic agents. Examples include the synthesis of 2-(6-fluorochroman-2-yl)-1H-benzimidazole derivatives, which have shown promising antibacterial activity against certain strains researchgate.net. Hybrid molecules combining the 6-fluorochroman (B116937) nucleus with 1,2,4-triazole (B32235) and thiazolidinone rings have also been synthesized, targeting potential antimicrobial applications nih.gov. Similarly, derivatives incorporating the 6-fluorochroman scaffold with urea (B33335) and thiourea (B124793) functionalities have been explored for their antimicrobial properties tandfonline.com. The strategic combination of pharmacophores in hybrid molecules is a well-established strategy to improve potency and overcome resistance mechanisms mdpi.com.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Understanding how this compound derivatives interact with biological targets at the molecular level is crucial for rational drug design and development. Research is focusing on elucidating these interactions through various analytical and computational methods. Techniques such as Surface Plasmon Resonance (SPR) spectroscopy and stopped-flow analysis are valuable for studying the kinetics of biological interactions, including protein-ligand binding and enzyme inhibition nih.gov. Molecular docking and simulation studies are also employed to predict binding affinities and mechanisms of action, providing insights into how these molecules interact with enzymes or receptors researchgate.netresearchgate.netnih.gov. For instance, studies on fluorinated compounds often investigate how the fluorine atom influences pharmacokinetics and pharmacodynamics, affecting membrane permeability and metabolic stability ontosight.ai.

Applications in the Development of Chiral Building Blocks for Complex Molecule Synthesis

Optically pure this compound derivatives, particularly enantiomerically pure 6-fluorochroman-2-carboxylic acids (FCCAs), are recognized as pivotal chiral building blocks in the pharmaceutical industry rsc.org. Their specific stereochemistry is essential for precise drug-receptor interactions, as biological targets are inherently chiral enamine.net. The development of efficient methods for obtaining these chiral building blocks, such as enzymatic resolution, is vital for their broader application in the synthesis of complex molecules, including pharmaceuticals and natural products rsc.orgbldpharm.com. The ability to synthesize and utilize these chiral intermediates enables the construction of stereochemically defined target molecules, which is a cornerstone of modern synthetic chemistry.

Integration of Chemoinformatics and Artificial Intelligence in this compound Research

Exploration of New Biological Activities beyond Current Findings

While existing research has highlighted antimicrobial and other potential activities of this compound derivatives researchgate.netnih.govtandfonline.com, there is ongoing exploration for novel biological activities. The versatility of the chroman scaffold, coupled with the influence of the fluorine atom, suggests potential applications in various therapeutic areas. Research is actively investigating new biological effects, such as potential anti-diabetic or anti-asthmatic properties, although initial findings in these specific areas have been disappointing in some studies researchgate.net. The continued synthesis of diverse this compound derivatives and their systematic screening against a broader range of biological targets is expected to reveal new therapeutic potentials and expand the application landscape of this chemical class.

Q & A

Q. What are the established synthetic routes for 2-Fluorochroman, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves fluorination of chroman derivatives via nucleophilic or electrophilic substitution. Key steps include:

- Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Selectfluor™ under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity.

- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2:1 fluorinating agent:substrate) are critical. Conflicting reports on DAST efficiency (40–70% yields) versus Selectfluor™ (60–85%) suggest solvent polarity (e.g., DMF vs. THF) impacts reactivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : -NMR is indispensable for confirming fluorination (δ ~ -120 to -150 ppm). - and -NMR resolve aromatic protons (δ 6.5–7.2 ppm) and chiral center configurations .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for CHFO: 184.0535) validates molecular identity.

- Purity Checks : HPLC (C18 column, MeCN:HO gradient) with UV detection at 254 nm ensures >98% purity .

Advanced Research Questions

Q. How do computational models explain the stereoelectronic effects of fluorine substitution in this compound’s bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Analyze fluorine’s electronegativity on chroman’s aromatic ring. Studies show C-F bond polarization alters π-electron density, affecting binding affinity to serotonin receptors (e.g., 5-HT vs. 5-HT) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in lipid bilayers (e.g., CHARMM36 force field) to assess fluorine’s role in membrane permeability .

Q. What experimental strategies resolve contradictions in reported metabolic stability of this compound across species?

- Methodological Answer :

- In Vitro Assays : Use hepatocyte microsomes (human vs. rat) with LC-MS/MS to quantify phase I metabolites (e.g., hydroxylation at C3/C4). Discrepancies arise from cytochrome P450 isoform specificity (e.g., CYP2D6 polymorphism in humans) .

- Isotope-Labeling : -tagged this compound tracks metabolic pathways, distinguishing esterase-mediated hydrolysis from oxidative degradation .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with halogen (Cl, Br) or methyl groups at the 2-position. Use ANOVA to compare bioactivity (e.g., IC values in receptor binding assays).

- Multivariate Analysis : Principal Component Analysis (PCA) correlates electronic (Hammett σ) and steric (Taft E) parameters with pharmacokinetic data .

Data Contradiction Analysis

Q. Why do some studies report this compound as a potent MAO-B inhibitor, while others show negligible activity?

- Methodological Answer :

- Assay Variability : Differences in enzyme sources (recombinant vs. tissue-derived MAO-B) and substrate concentrations (e.g., kynuramine vs. benzylamine) affect IC values.

- Redox Interference : Fluorine’s electron-withdrawing effect may quench fluorescent probes (e.g., Amplex Red), leading to false negatives. Validate with radiometric assays (e.g., -tyramine oxidation) .

Experimental Design Considerations

Q. What controls are essential in assessing this compound’s cytotoxicity in neuronal cell lines?

- Methodological Answer :

- Positive Controls : Rotenone (mitochondrial inhibitor) and Triton X-100 (membrane disruptor).

- Solvent Controls : DMSO concentration ≤0.1% to avoid artifacts.

- Time-Kill Assays : Monitor lactate dehydrogenase (LDH) release at 24, 48, and 72 hours to distinguish acute vs. chronic toxicity .

Literature Synthesis Challenges

Q. How can researchers systematically address gaps in this compound’s pharmacokinetic data?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubMed, SciFinder, and Embase using PRISMA guidelines. Exclude studies lacking plasma protein binding or clearance rates.

- QSAR Modeling : Predict logP and volume of distribution (Vd) from existing analogs to prioritize in vivo testing .

Critical Evaluation of Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.